molecular formula C15H23N5O2 B6578226 2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(propan-2-yl)acetamide CAS No. 1172800-94-0

2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(propan-2-yl)acetamide

Cat. No.: B6578226
CAS No.: 1172800-94-0
M. Wt: 305.38 g/mol
InChI Key: JPJPLNZCPXHVOR-UHFFFAOYSA-N
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Description

2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(propan-2-yl)acetamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyridazine class. This compound features a pyrazolo[3,4-d]pyridazine core with tert-butyl and methyl substituents, and an acetamide group linked to an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyridazine core. One common approach is the condensation of hydrazine or arylhydrazine with a α,β-unsaturated ketone system, followed by dehydration and dehydrogenation[_{{{CITATION{{{2{Recent methods for the synthesis of fused pyrazolo [3,4 (4,3)-d ...](https://link.springer.com/article/10.1007/s10593-023-03249-0). The reaction conditions often require heating in ethanol (EtOH) and may involve acid/base catalysis[{{{CITATION{{{_2{Recent methods for the synthesis of fused pyrazolo 3,4 (4,3)-d ....

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the methyl group to a carboxylic acid.

  • Reduction: : Reduction of the ketone group to a hydroxyl group.

  • Substitution: : Replacement of the acetamide group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of 2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(propan-2-yl)acetamide carboxylic acid.

  • Reduction: : Formation of 2-{1-tert-butyl-4-methyl-7-hydroxy-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(propan-2-yl)acetamide.

  • Substitution: : Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Studied for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the tert-butyl and methyl groups Similar compounds include other pyrazolo[3,4-d]pyridazine derivatives, which may have different substituents or functional groups

List of Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

  • Other substituted pyrazolo[3,4-d]pyridazine compounds

Properties

IUPAC Name

2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2/c1-9(2)17-12(21)8-19-14(22)13-11(10(3)18-19)7-16-20(13)15(4,5)6/h7,9H,8H2,1-6H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJPLNZCPXHVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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